molecular formula C11H15NO3S B12147240 4-Benzylsulfonylmorpholine

4-Benzylsulfonylmorpholine

Cat. No.: B12147240
M. Wt: 241.31 g/mol
InChI Key: AKEVUEIPRSYBGZ-UHFFFAOYSA-N
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Description

4-Benzylsulfonylmorpholine is an organic compound that features a morpholine ring substituted with a benzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylsulfonylmorpholine typically involves the reaction of morpholine with benzylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylsulfonylmorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The benzylsulfonyl group can be reduced to a benzylthiol group under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Benzylthiol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Benzylsulfonylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzylsulfonylmorpholine involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    4-Methylsulfonylmorpholine: Similar structure but with a methyl group instead of a benzyl group.

    4-Phenylsulfonylmorpholine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 4-Benzylsulfonylmorpholine is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-benzylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-16(14,12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEVUEIPRSYBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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